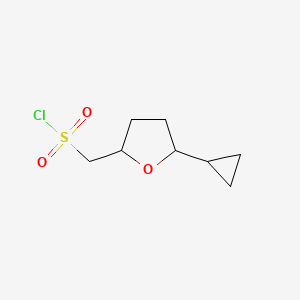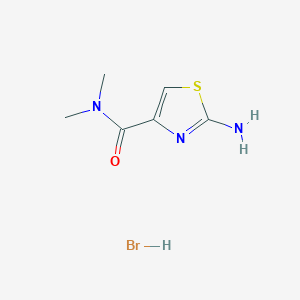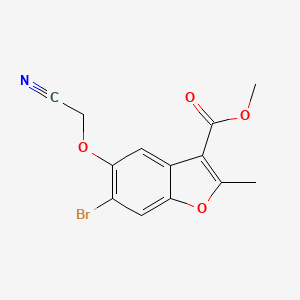![molecular formula C11H13F2NO3 B2369494 (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime CAS No. 1216325-61-9](/img/structure/B2369494.png)
(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime, also known as DFEPMO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structure Study : Rao, Cui, and Zheng (2014) examined a derivative of dehydroabietic acid, which is structurally similar to (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime. They focused on its crystal structure, observing trans-ring junctions in cyclohexane rings and an E conformation in the C=N double bond (Rao, Cui, & Zheng, 2014).
Catalysis and Synthetic Chemistry
Enantioselective Catalysis : Chang et al. (2008, 2009) explored the enantioselective oxa-Michael addition reaction of a similar compound, 1-(4-methoxyphenyl)ethanone oxime, using chiral N,N′-dioxide-iron(II) complexes. This process highlighted its potential in asymmetric synthesis (Chang et al., 2008)(Chang et al., 2009).
Improved Pharmaceutical Synthesis : Shang et al. (2015) discussed the synthesis of Iloperidone, an antipsychotic drug, using a process involving similar compounds. This study aimed to provide a simpler, more economical method for large-scale preparation (Shang et al., 2015).
Materials Science and Chemistry
Lignin Model Dimer Study : Kawai et al. (2004) investigated the oxidation of a non-phenolic β-O-4 lignin substructure model dimer, which shares structural features with the compound . Their study provided insights into the oxidative cleavage of lignin-like structures (Kawai et al., 2004).
Copper Extraction : Krzyżanowska, Olszanowski, and Juskowiak (1989) synthesized derivatives of ethanone oximes, including those structurally similar to the compound of interest. They found these oximes effective in extracting copper from acidic solutions, demonstrating their potential in metallurgical processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).
Supramolecular Chemistry : Cai et al. (2020) synthesized and analyzed a compound structurally related to (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime, exploring its potential in forming supramolecular frameworks. This research contributes to understanding molecular self-assembly and crystal engineering (Cai et al., 2020).
Flotation Collector in Mining : Li, Zhou, and Lin (2020) investigated the flotation performance and adsorption mechanism of a similar compound, 1-(2-hydroxyphenyl)ethan-1-one oxime, in malachite processing. This study indicates its potential application in the mineral processing industry (Li, Zhou, & Lin, 2020).
Biological and Medical Research
Antioxidant Activity : Thanuja et al. (2022) synthesized benzoin derivatives similar to the compound , evaluating their antioxidant activity. This research contributes to understanding the role of functional groups in enhancing antioxidant properties (Thanuja et al., 2022).
Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases from a compound structurally similar to (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime, assessing their antimicrobial properties. Such research is valuable in the development of new antimicrobial agents (Puthran et al., 2019).
Bronchodilation Research : Heaslip et al. (1994) examined a compound related to (1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime for its potential in treating asthma due to its bronchodilator and respiratory muscle relaxation properties (Heaslip et al., 1994).
properties
IUPAC Name |
(NE)-N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-7(14-15)8-3-4-9(10(5-8)16-2)17-6-11(12)13/h3-5,11,15H,6H2,1-2H3/b14-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMIJNNJKKAFI-VGOFMYFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)
![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)
![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)
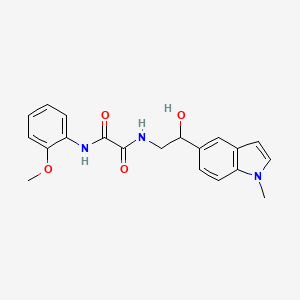
![2-Chloro-N-(2,6-dimethylpyridin-3-yl)-N-[(2,6-dimethylpyridin-4-yl)methyl]acetamide](/img/structure/B2369421.png)
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2369422.png)
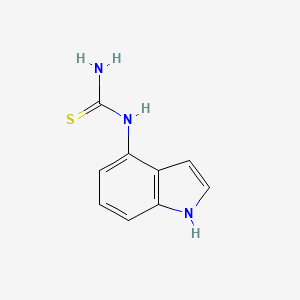
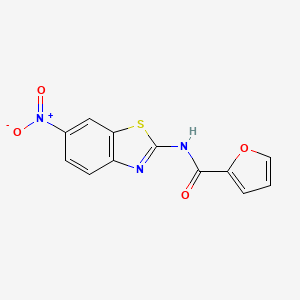
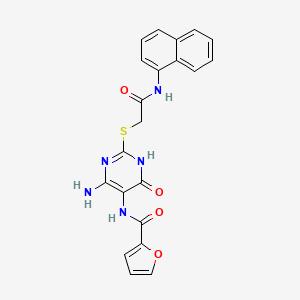
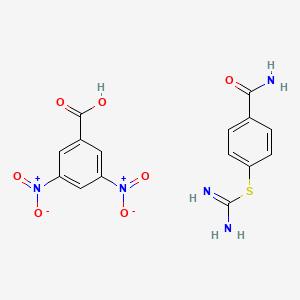
![2,5-dichloro-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2369427.png)
